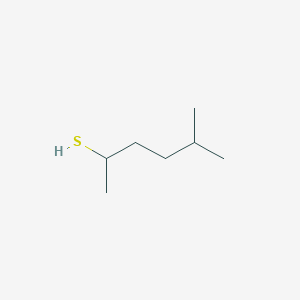
5-Methylhexane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhexane-2-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. Thiols are known for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs. This compound is a branched alkane with a thiol group, making it a valuable subject of study in organic chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylhexane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with sodium hydrosulfide (NaSH). For instance, 5-methylhexane-2-bromide can react with NaSH to produce this compound . Another approach uses thiourea as a nucleophilic sulfur source, which reacts with the alkyl halide to form an alkyl isothiourea salt. This intermediate is then hydrolyzed to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves large-scale nucleophilic substitution reactions. The use of thiourea is particularly advantageous due to its ability to prevent the formation of unwanted by-products, such as sulfides .
Chemical Reactions Analysis
Types of Reactions: 5-Methylhexane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can react with alkyl halides to form thioethers (sulfides) through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reduction: Hydrochloric acid, zinc.
Substitution: Alkyl halides, sodium hydrosulfide, thiourea.
Major Products:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Scientific Research Applications
5-Methylhexane-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylhexane-2-thiol involves its sulfhydryl group, which can participate in various biochemical reactions. Thiols can act as nucleophiles, attacking electrophilic centers in other molecules. This property is utilized in the formation of thioethers and disulfides. Additionally, thiols can undergo oxidation-reduction reactions, playing a role in maintaining the redox balance within cells .
Comparison with Similar Compounds
Ethanethiol (C2H5SH): A simple thiol with a strong odor, used as an odorant in natural gas.
Butanethiol (C4H9SH): Another thiol with a strong odor, used in the synthesis of pharmaceuticals and agrochemicals.
Hexanethiol (C6H13SH): A thiol used in organic synthesis and as a flavoring agent.
Uniqueness of 5-Methylhexane-2-thiol: this compound is unique due to its branched structure, which can influence its reactivity and physical properties. The presence of a methyl group on the hexane chain can affect the compound’s boiling point, solubility, and odor compared to its linear counterparts .
Properties
Molecular Formula |
C7H16S |
|---|---|
Molecular Weight |
132.27 g/mol |
IUPAC Name |
5-methylhexane-2-thiol |
InChI |
InChI=1S/C7H16S/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3 |
InChI Key |
NLMTWSIPPXEZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


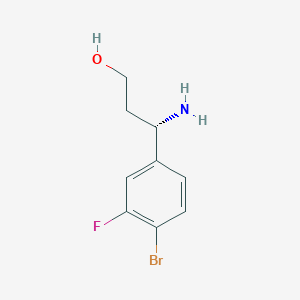
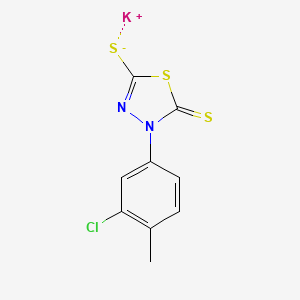
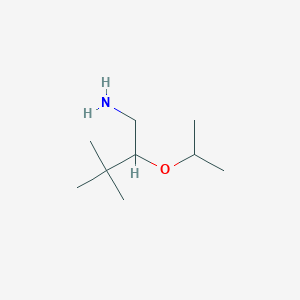
![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)

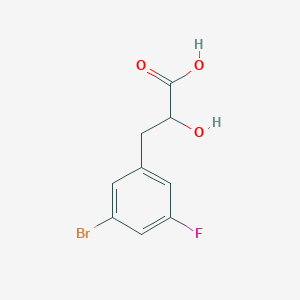
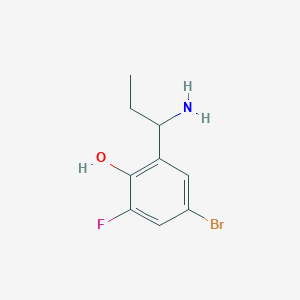
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)

![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
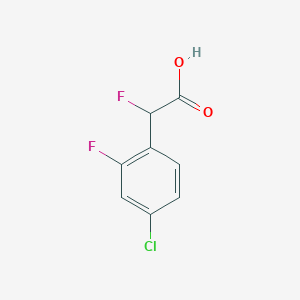
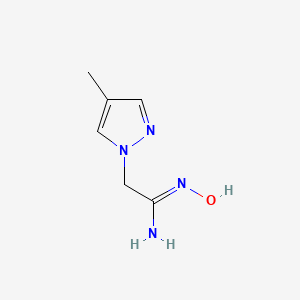
![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
